
N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide is a chemical compound that has garnered interest due to its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a benzenesulfonamide moiety with a methyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 4,6-dimethylpyrimidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor in enzymatic reactions and is used in the study of enzyme kinetics.
Medicine: Investigated for its potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it inhibits the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antibacterial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzoic acid
- N-(4,6-dimethylpyrimidin-2-yl)-N-methyl-4-amino-benzoic acid
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a corrosion inhibitor and its potential antibacterial activity set it apart from other similar compounds .
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C15H18N4O2S
- Molecular Weight : 342.39 g/mol
- Functional Groups : Sulfonamide group, pyrimidine ring, and methyl substitutions.
Table 1: Structural Comparison with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Sulfamethazine | Sulfamethazine | A well-known sulfonamide antibiotic that also contains a pyrimidine moiety but lacks the methyl substitution on the phenyl ring. |
Sulfadiazine | Sulfadiazine | Contains a similar sulfonamide structure but is used primarily in veterinary medicine and lacks the dimethyl substitution on the pyrimidine ring. |
Trimethoprim | Trimethoprim | A diaminopyrimidine that acts synergistically with sulfonamides but differs significantly in structure and mechanism of action. |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, making it effective against various bacterial infections .
Case Study: Efficacy Against Bacterial Strains
In a study evaluating its antibacterial properties, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Anti-inflammatory Activity
This compound also shows promise in anti-inflammatory applications. Its mechanism involves modulation of immune responses, potentially through inhibition of pro-inflammatory cytokines .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within microbial cells. Detailed studies are necessary to elucidate the exact molecular targets involved.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Pyrimidine Ring : Utilizing dimethyl sulfate and appropriate solvents.
- Introduction of the Sulfonamide Group : Employing sulfonyl chlorides under controlled conditions.
- Purification : Achieving high yield and purity through crystallization or chromatography.
Table 2: Summary of Synthetic Routes
Step | Reagents Used | Conditions |
---|---|---|
Pyrimidine Preparation | Dimethyl sulfate | Controlled temperature |
Sulfonamide Introduction | Sulfonyl chlorides | Specific solvents |
Purification | Crystallization/Chromatography | Varies based on method |
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit tyrosinase activity in B16F10 murine melanoma cells, suggesting potential applications in treating hyperpigmentation-related disorders .
Cytotoxicity Assessment
Cytotoxicity assays revealed that while some analogs exhibited significant cytotoxicity at higher concentrations, this compound maintained cell viability at concentrations up to 20 µM .
Properties
CAS No. |
123458-65-1 |
---|---|
Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H15N3O2S/c1-9-4-6-12(7-5-9)19(17,18)16-13-14-10(2)8-11(3)15-13/h4-8H,1-3H3,(H,14,15,16) |
InChI Key |
PJKGKLPRSSNDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
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